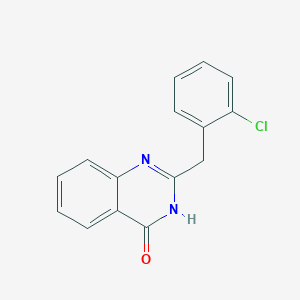

2-(2-chlorobenzyl)-4(3H)-quinazolinone

Description

Properties

IUPAC Name |

2-[(2-chlorophenyl)methyl]-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c16-12-7-3-1-5-10(12)9-14-17-13-8-4-2-6-11(13)15(19)18-14/h1-8H,9H2,(H,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJBNLUKWESBCNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC3=CC=CC=C3C(=O)N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorobenzyl)-4(3H)-quinazolinone typically involves the reaction of 2-chlorobenzylamine with anthranilic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride, which facilitates the cyclization process to form the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorobenzyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

Reduction: Reduction reactions can modify the quinazolinone ring or the chlorobenzyl group.

Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the chlorobenzyl moiety.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated that quinazolinone derivatives exhibit potent antimicrobial properties. Specifically, 2-(2-chlorobenzyl)-4(3H)-quinazolinone has been evaluated for its effectiveness against various bacterial and fungal strains.

- Bacterial Inhibition : Research indicates that compounds similar to this compound show significant activity against both Gram-positive and Gram-negative bacteria. For instance, a study found that derivatives displayed minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .

- Fungal Activity : The compound also exhibits antifungal properties, with effective MIC values reported against fungi such as Candida albicans and Aspergillus niger .

Antioxidant Properties

The antioxidant potential of quinazolinones is another area of interest. Studies have shown that modifications at specific positions on the quinazolinone scaffold can enhance antioxidant activity. For instance:

- Compounds with hydroxyl groups at the ortho position on the phenyl ring demonstrated superior antioxidant capabilities when tested using various assays such as ABTS and CUPRAC .

- The presence of metal-chelating properties was also noted in certain derivatives, suggesting a multifaceted approach to antioxidant activity .

Anticancer Applications

Quinazolinones are recognized for their anticancer properties, particularly in targeting tyrosine kinase receptors involved in cancer progression.

- Mechanism of Action : The inhibition of tyrosine kinase activity has been linked to the effectiveness of quinazolinones in treating cancers such as breast, ovarian, and prostate cancer .

- Clinical Relevance : Notable drugs like gefitinib and lapatinib, which are based on the quinazoline structure, highlight the therapeutic potential of this compound class in oncology .

Other Therapeutic Activities

Beyond antimicrobial and anticancer effects, this compound has been explored for various other biological activities:

- Anti-inflammatory Effects : Some studies suggest that quinazolinones can inhibit inflammatory pathways, making them candidates for treating chronic inflammatory diseases .

- Antiviral and Antidiabetic Properties : Emerging research indicates potential antiviral effects against HIV and other viruses, along with antidiabetic properties through modulation of glucose metabolism .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(2-chlorobenzyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

2-(2-chlorobenzyl)-4(3H)-quinazolinone: Known for its unique chemical properties and potential therapeutic applications.

2-(2-fluorobenzyl)-4(3H)-quinazolinone: Similar structure but with a fluorine atom instead of chlorine, which can alter its reactivity and biological activity.

2-(2-bromobenzyl)-4(3H)-quinazolinone: Contains a bromine atom, which can affect its chemical and biological properties.

Uniqueness

This compound stands out due to the presence of the 2-chlorobenzyl group, which imparts unique chemical reactivity and potential biological activity

Biological Activity

2-(2-Chlorobenzyl)-4(3H)-quinazolinone is a derivative of quinazolinone, a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. This article reviews the biological activity of this specific compound, drawing from various research studies and clinical evaluations.

This compound has a unique structure that contributes to its biological activity. Its molecular formula is C_{14}H_{10}ClN_{1}O, with a molecular weight of approximately 245.69 g/mol. The presence of the chlorobenzyl group is believed to enhance its interaction with biological targets.

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. A study demonstrated that this compound showed potent activity against various gram-positive and gram-negative bacteria. The structure-activity relationship (SAR) suggests that the chlorobenzyl substituent plays a crucial role in enhancing antibacterial efficacy.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

The anticancer potential of quinazolinone derivatives has been extensively studied. This compound has demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival.

- Case Study : In vitro studies showed that this compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase-3 and caspase-9 pathways .

Anti-inflammatory Activity

Quinazolinones are recognized for their anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

- Research Findings : A comparative study indicated that derivatives of quinazolinones exhibited stronger anti-inflammatory effects than indomethacin, a common NSAID .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in inflammation and cancer progression.

- Receptor Binding : It binds to receptors involved in cell signaling pathways, modulating their activity and influencing cellular responses.

Q & A

Q. What are the primary synthetic routes for 2-(2-chlorobenzyl)-4(3H)-quinazolinone and its derivatives?

Methodological Answer: The synthesis typically involves cyclization, condensation, and functionalization of precursor molecules. For example:

- Cyclization : Reacting 2-aminobenzoic acid derivatives with carbonyl reagents (e.g., acetic anhydride) forms the quinazolinone core .

- Substituent Introduction : The 2-chlorobenzyl group is introduced via nucleophilic substitution or alkylation reactions. For instance, 3-amino-4(3H)-quinazolinone derivatives can react with 2-chlorobenzyl halides under basic conditions .

- Electrochemical Methods : Recent advances use electrochemical dual oxidative C(sp³)–H amination to synthesize imidazo-fused quinazolinones, improving regioselectivity .

Q. Table 1: Key Synthetic Methods

Q. What spectroscopic techniques are used to characterize 4(3H)-quinazolinone derivatives?

Methodological Answer:

- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1660–1680 cm⁻¹) and NH/OH groups (~3200–3400 cm⁻¹) .

- NMR : <sup>1</sup>H NMR confirms substituent integration (e.g., 2-chlorobenzyl protons at δ 4.5–5.0 ppm), while <sup>13</sup>C NMR resolves carbonyl carbons (~160–170 ppm) .

- X-ray Diffraction : Resolves crystal packing and stereochemistry, as seen in 2-(4-chloroanilino)-3-(2-hydroxyethyl)quinazolin-4(3H)-one .

Q. Table 2: Characterization Data

Q. What in vitro biological activities have been reported for this compound analogs?

Methodological Answer:

- Antifungal Activity : 7-Cl-substituted derivatives (e.g., UR-9825) show superior activity against Candida and Aspergillus spp. compared to fluconazole (MIC₉₀: 0.5–2 µg/mL) .

- Anticonvulsant Activity : 2-methyl-3-o-tolyl derivatives protect against maximal electroshock (MES)-induced seizures in mice (ED₅₀: 25 mg/kg) but exhibit neurotoxicity at higher doses .

- Antibacterial Activity : Quinazolinones with 3-aryl groups inhibit Staphylococcus aureus (MIC: 4–8 µg/mL) via penicillin-binding protein modulation .

Q. How do structural modifications influence the structure-activity relationship (SAR) of 4(3H)-quinazolinones?

Methodological Answer:

- Position-Specific Halogenation : 7-Cl substitution enhances antifungal activity by increasing hydrophobicity and target binding, while 2-chlorobenzyl groups improve pharmacokinetic profiles .

- Stereochemistry : The (1R,2R) isomer of UR-9825 is 10× more active than its enantiomers against Aspergillus spp. .

- 3-Substituents : Bulky aryl groups at position 3 enhance anticonvulsant activity but increase neurotoxicity due to blood-brain barrier penetration .

Q. Table 4: SAR Key Findings

Q. How can pharmacokinetic limitations (e.g., short half-life) be addressed in preclinical studies?

Methodological Answer:

- Species Selection : Rat and rabbit models show longer half-lives (t₁/₂: 6–9 h) compared to mice (t₁/₂: 1 h), enabling sustained efficacy in systemic candidiasis .

- Prodrug Design : Esterification of hydroxyl groups improves solubility and prolongs t₁/₂, as seen in acyloxymethyl derivatives .

- Dosing Regimens : Bidirectional dosing (100 mg/kg bid) in rats reduces toxicity while maintaining antifungal efficacy .

Q. How should researchers resolve contradictions between in vitro potency and in vivo efficacy?

Methodological Answer:

- Metabolic Stability Assays : Use liver microsomes to identify rapid clearance (e.g., CYP450-mediated oxidation of 2-methyl groups) .

- Species-Specific Metabolism : Mice exhibit faster clearance than rats; select models with analogous CYP450 isoforms to human .

- Formulation Optimization : Liposomal encapsulation improves bioavailability of hydrophobic derivatives (e.g., 7-Cl analogs) in systemic infections .

Q. Table 5: In Vitro vs. In Vivo Discrepancies

Q. What novel derivatives (e.g., Schiff bases, nucleosides) expand the therapeutic potential of 4(3H)-quinazolinones?

Methodological Answer:

- Schiff Bases : 3-(Substituted-benzalamino) derivatives exhibit antiviral activity against tobacco mosaic virus (TMV) by upregulating PR-1a and PR-5 proteins .

- Nucleosides : Quinazolinone-glucose conjugates (e.g., per-O-acetylated derivatives) show enhanced solubility and CNS penetration .

- Ferrocene Hybrids : 2-Ferrocenyl derivatives display redox activity, enabling electrochemical detection in biological systems .

Q. Table 6: Novel Derivatives and Applications

Q. What experimental strategies optimize anticonvulsant efficacy while minimizing neurotoxicity?

Methodological Answer:

- Dose Titration : Intraperitoneal administration reduces neurotoxicity (HD₅₀: 150 mg/kg) compared to oral routes (HD₅₀: 75 mg/kg) in mice .

- Structural Simplification : Removing ortho-substituents on 3-aryl groups lowers neurotoxicity but retains MES protection .

- Combination Therapy : Co-administration with GABA enhancers (e.g., diazepam) synergistically improves seizure thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.